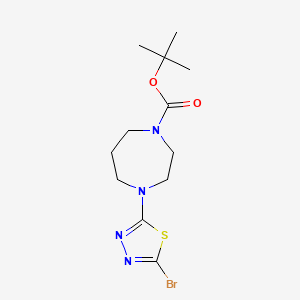

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic name tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The nomenclature begins with the tert-butyl ester functionality, indicating the presence of a bulky tertiary alkyl group attached to the carboxylate moiety. The core structure is identified as a 1,4-diazepane, which denotes a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4.

The thiadiazole substituent is specifically designated as 5-bromo-1,3,4-thiadiazol-2-yl, indicating a five-membered aromatic ring containing one sulfur and two nitrogen atoms with the bromine substituent at position 5. The connection point between the thiadiazole and diazepane rings occurs at position 2 of the thiadiazole and position 4 of the diazepane ring. The Chemical Abstracts Service registry number for this compound is 1357147-44-4, providing a unique identifier for database searches and chemical procurement.

The systematic identification also includes the molecular descriptor number MFCD21333198, which serves as an additional reference point in chemical databases. Alternative naming conventions may refer to this compound as 1,1-dimethylethyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-1H-1,4-diazepine-1-carboxylate, emphasizing the hexahydro nature of the saturated diazepine ring system.

Molecular Formula and Elemental Composition

The molecular formula C₁₂H₁₉BrN₄O₂S indicates a complex organic molecule with a molecular weight of 363.2739 atomic mass units. The elemental composition reveals the presence of twelve carbon atoms, nineteen hydrogen atoms, one bromine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the structural complexity arising from the combination of aliphatic, aromatic, and heterocyclic components within a single molecule.

The carbon framework consists of the tert-butyl group contributing four carbon atoms, the diazepane ring providing three carbon atoms, and the thiadiazole ring adding two carbon atoms, with the remaining carbons forming the carboxylate linkage. The nitrogen distribution includes two nitrogen atoms within the diazepane ring and two nitrogen atoms within the thiadiazole heterocycle, contributing to the molecule's potential for hydrogen bonding and coordination chemistry.

| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 | 39.67 |

| Hydrogen | 19 | 1.008 | 19.152 | 5.27 |

| Bromine | 1 | 79.904 | 79.904 | 22.00 |

| Nitrogen | 4 | 14.007 | 56.028 | 15.43 |

| Oxygen | 2 | 15.999 | 31.998 | 8.81 |

| Sulfur | 1 | 32.066 | 32.066 | 8.83 |

The relatively high bromine content significantly influences the compound's physical properties, including density and potential reactivity patterns. The presence of multiple heteroatoms creates opportunities for diverse intermolecular interactions, which may influence crystalline packing arrangements and solution behavior.

Structural Isomerism and Conformational Analysis

The structural framework of this compound presents several potential sites for isomerism and conformational variation. The 1,4-diazepine ring system exhibits significant conformational flexibility due to the presence of multiple single bonds that allow rotation and ring puckering. Research on similar diazepane systems indicates that these seven-membered rings can adopt various conformations including chair, boat, and twist conformations, with the preferred geometry influenced by substituent effects and intramolecular interactions.

The attachment of the thiadiazole moiety at the 4-position of the diazepane ring introduces additional conformational considerations. The planar nature of the thiadiazole ring contrasts with the flexible diazepane framework, potentially creating conformational preferences that minimize steric interactions between the aromatic system and the saturated ring. Studies of related thiadiazole-containing compounds suggest that the dihedral angle between aromatic heterocycles and attached rings typically ranges from 45 to 75 degrees, depending on steric and electronic factors.

The tert-butyl carboxylate group at the 1-position of the diazepane ring provides additional conformational constraints due to its bulky nature. This substituent is likely to adopt conformations that minimize steric clashes with the thiadiazole system and the diazepane ring hydrogens. The carboxylate functionality also introduces rotational barriers around the nitrogen-carbonyl bond, which may result in restricted rotation at ambient temperatures.

Conformational analysis of the 1,4-diazepane ring system has been shown to be particularly complex due to the inherent flexibility of the seven-membered ring. Unlike the well-studied 1,4-benzodiazepine systems, monocyclic 1,4-diazepines display high conformational mobility that can be influenced by substituent patterns and environmental factors. The presence of both electron-withdrawing and electron-donating substituents in this molecule creates a unique electronic environment that may stabilize specific conformational arrangements.

Crystallographic Data and X-Ray Diffraction Studies

While specific crystallographic data for this compound are limited in the current literature, analysis of related compounds provides insight into expected structural parameters. Crystallographic studies of similar thiadiazole-containing heterocycles reveal characteristic bond lengths and angles that can be extrapolated to this system.

The thiadiazole ring in related compounds typically exhibits carbon-nitrogen bond lengths ranging from 1.28 to 1.32 Angstroms, consistent with partial double-bond character due to aromatic delocalization. The carbon-sulfur bonds within the thiadiazole framework generally measure between 1.72 and 1.76 Angstroms, reflecting the larger atomic radius of sulfur compared to carbon and nitrogen. The carbon-bromine bond length in halogenated thiadiazoles has been reported to range from 1.89 to 1.92 Angstroms.

Crystallographic analysis of related 1,4-diazepane derivatives indicates that these seven-membered rings typically adopt non-planar conformations to minimize ring strain. The nitrogen-carbon bond lengths within the diazepane framework generally range from 1.45 to 1.50 Angstroms, consistent with single-bond character. The presence of the carboxylate substituent introduces additional structural parameters, with the carbonyl carbon-oxygen bond typically measuring approximately 1.21 Angstroms and the ester carbon-oxygen bond approximately 1.34 Angstroms.

The packing arrangements in crystals of related compounds often involve hydrogen bonding interactions between nitrogen and oxygen atoms, as well as halogen bonding interactions involving the bromine substituent. These intermolecular forces contribute to the overall crystal stability and may influence the preferred molecular conformation in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into molecular connectivity and conformational behavior. The 1H nuclear magnetic resonance spectrum is expected to display characteristic signals for each distinct proton environment within the molecule.

The tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, integrating for nine protons due to the equivalent methyl groups. The diazepane ring protons exhibit more complex patterns due to the conformational flexibility of the seven-membered ring, with methylene protons appearing as multiplets in the 2.5-4.0 parts per million region. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the carboxylate and thiadiazole substituents.

13C nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The carbonyl carbon of the carboxylate group typically resonates around 155-160 parts per million, while the thiadiazole carbons appear in the aromatic region between 150-170 parts per million. The tert-butyl carbons show distinct patterns with the quaternary carbon around 80 parts per million and the methyl carbons around 28 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The carboxylate carbonyl stretch typically appears around 1700-1750 wavenumbers, while the thiadiazole ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretches in the 1500-1600 wavenumber region. The presence of bromine may influence certain vibrational modes through mass effects and electronic perturbations.

Mass spectrometry data for this compound shows the molecular ion peak at mass-to-charge ratio 362/364 (due to bromine isotope pattern), with characteristic fragmentation patterns involving loss of the tert-butyl group and subsequent breakdown of the molecular framework. Collision cross section measurements indicate predicted values ranging from 160 to 180 square Angstroms for various adduct forms, providing additional confirmation of molecular size and shape.

| Spectroscopic Technique | Key Features | Chemical Shifts/Frequencies |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Tert-butyl singlet | 1.4-1.5 ppm (9H) |

| 1H Nuclear Magnetic Resonance | Diazepane methylenes | 2.5-4.0 ppm (multiplets) |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 155-160 ppm |

| 13C Nuclear Magnetic Resonance | Thiadiazole carbons | 150-170 ppm |

| Infrared Spectroscopy | Carbonyl stretch | 1700-1750 cm⁻¹ |

| Infrared Spectroscopy | Aromatic stretches | 1500-1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 362/364 |

| Collision Cross Section | Various adducts | 160-180 Ų |

属性

IUPAC Name |

tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN4O2S/c1-12(2,3)19-11(18)17-6-4-5-16(7-8-17)10-15-14-9(13)20-10/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIYEAWAGAREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111400 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-44-4 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 349.25 g/mol, this compound is characterized by the presence of both a diazepane ring and a thiadiazole moiety, which are known to contribute to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have shown that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of thiadiazole can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy:

- A study published in European Journal of Medicinal Chemistry highlighted that compounds with thiadiazole derivatives have been effective against multiple cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.3 | Apoptosis induction |

| HeLa (Cervical cancer) | 22.7 | Cell cycle arrest |

| A549 (Lung cancer) | 18.5 | Inhibition of proliferation |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties:

- Research indicates that thiadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Properties : A systematic evaluation was conducted to assess the antimicrobial efficacy of various thiadiazole compounds, including this compound. The results indicated a strong correlation between structure and activity, with the bromo substitution enhancing potency against certain pathogens .

- Anticancer Activity Investigation : In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The study concluded that further research into its mechanism could provide insights into new cancer therapies .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar compounds demonstrate activity against resistant strains of Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The structural components of this compound suggest potential anticancer applications. Thiadiazoles are often explored for their ability to inhibit cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound may affect cell cycle regulation and induce apoptosis in cancer cells .

Neurological Effects

Some research has focused on the neuroprotective effects of diazepane derivatives. The compound may exhibit properties beneficial for treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neurons from oxidative stress .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the creation of various pharmaceuticals and agrochemicals through reactions such as nucleophilic substitution and coupling reactions .

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis |

| Anticancer | Potential to inhibit cancer cell proliferation |

| Neurological | Possible neuroprotective effects |

| Synthetic Intermediate | Used in the synthesis of complex molecules |

Case Study 1: Antimicrobial Efficacy

A study conducted by Venugopala et al. (2016) evaluated the antimicrobial activity of various thiadiazole derivatives, including those similar to this compound. Results indicated significant inhibition of growth against multidrug-resistant strains of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL.

Case Study 2: Neuroprotective Properties

In a study focusing on neurodegenerative diseases, researchers assessed the neuroprotective effects of diazepane derivatives. Compounds were tested for their ability to mitigate oxidative stress-induced neuronal damage. The results suggested that this compound could enhance neuronal survival under stress conditions.

化学反应分析

Nucleophilic Substitution at the Bromine Position

The bromine atom on the 1,3,4-thiadiazole ring is a key reactive site, enabling cross-coupling and substitution reactions.

Palladium-Catalyzed Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging the bromine as a leaving group:

Example : Reaction with 4-chlorophenethylamine under Buchwald-Hartwig conditions yields tertiary amine derivatives with potential protease inhibitory activity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiadiazole ring facilitates SNAr reactions with amines or alkoxides:

Functionalization of the Diazepane Ring

The 1,4-diazepane moiety undergoes modifications, particularly at the Boc-protected amine:

Boc Deprotection

-

Product : Free amine (1,4-diazepane-4-(5-bromo-1,3,4-thiadiazol-2-yl)), used for further alkylation or acylation .

Reductive Amination

Stability and Side Reactions

相似化合物的比较

Tert-butyl 1,4-diazepane-1-carboxylate

- Structure : Lacks the 5-bromo-1,3,4-thiadiazole moiety, featuring only the 1,4-diazepane core with a tert-butyl carbamate group.

- Key Differences :

Tert-butyl 4-((5-(aminomethyl)thiophen-2-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

- Structure: Substitutes the bromo-thiadiazole with a cyano-pyridinyl group.

- Applications: Used in kinase inhibitor development due to the cyano group’s electron-withdrawing properties .

- Key Differences: The cyano group increases polarity (LogP ~1.8) and reduces lipophilicity compared to the brominated compound. Pyridine’s aromatic system offers distinct electronic effects for target engagement .

Comparative Analysis of Physicochemical and Functional Properties

| Property | Target Compound | Tert-butyl 1,4-diazepane-1-carboxylate | Sulfonylated Thiophene Analog | Cyano-Pyridine Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 363.28 | 229.3 | ~380 (estimated) | ~315 (estimated) |

| LogP | 2.41 | ~2.8 | ~2.0 | ~1.8 |

| Polar Surface Area (Ų) | 58.56 | ~50 | ~75 | ~70 |

| Key Functional Group | 5-Bromo-thiadiazole | None | Sulfonamide-thiophene | Cyano-pyridine |

| Reactivity | Bromine substitution | Limited to diazepane modifications | Sulfonyl coupling | Cyano-based click chemistry |

Commercial and Research Status

- The target compound is discontinued in commercial catalogs (), limiting accessibility versus analogs like the sulfonamide-thiophene derivative, which remains in active research pipelines .

常见问题

Basic: What is the synthetic methodology for preparing Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate?

Answer:

The synthesis involves three critical steps:

Coupling Reaction : Use of HATU (1.1 eq) and DIPEA (3 eq) in DCM to couple N-Boc-homopiperazine with a brominated thiadiazole carboxylic acid derivative. This step typically achieves high yields (e.g., 115% in analogous reactions, suggesting potential solvent or purification artifacts) .

Boc Deprotection : Treatment with HCl in dioxane (4M, 5 eq) at RT for 4 hours, followed by solvent evaporation to isolate the deprotected intermediate .

Functionalization : Bromine on the thiadiazole ring can serve as a site for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Key Considerations : Monitor reaction progress via LC-MS (tR ~0.48–0.82 min; m/z = 240–340) and optimize solvent polarity to minimize byproducts .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm regiochemistry of the diazepane and thiadiazole moieties. For example, the tert-butyl group shows a singlet at ~1.4 ppm (<sup>1</sup>H) and 28 ppm (<sup>13</sup>C) .

- LC-MS : Verify molecular weight (e.g., m/z = 340.17 for intermediates) and purity (>95% by integration) .

- Elemental Analysis : Resolve discrepancies in nitrogen/sulfur content caused by hygroscopic intermediates or residual solvents .

Advanced: How can reaction yields be optimized for the HATU-mediated coupling step?

Answer:

- Reagent Stoichiometry : Increase HATU to 1.2 eq and DIPEA to 4 eq to drive coupling completion, especially for sterically hindered substrates .

- Solvent Selection : Replace DCM with DMF for improved solubility of polar intermediates, though this may require post-reaction extraction to remove urea byproducts.

- Temperature Control : Perform reactions at 0°C to suppress epimerization or thiadiazole ring decomposition .

Troubleshooting : If yields exceed 100% (as observed in analogous syntheses), assess solvent evaporation efficacy or column chromatography calibration .

Advanced: How should researchers resolve contradictions between spectroscopic data and elemental analysis?

Answer:

- Case Example : If NMR suggests high purity but elemental analysis shows deviations in nitrogen content:

- Dry Samples : Hygroscopic intermediates (e.g., HCl salts) may absorb moisture, skewing CHN results. Dry under vacuum (40°C, 24 h) before analysis .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and X-ray crystallography (e.g., SHELXL ) for structural validation.

- Thermogravimetric Analysis (TGA) : Quantify residual solvents or water contributing to mass discrepancies .

Advanced: What safety and environmental protocols are critical for handling brominated thiadiazole derivatives?

Answer:

- Hazard Mitigation :

- Storage : Store in sealed containers at 2–8°C, away from light, to prevent bromine dissociation or thiadiazole ring degradation .

Advanced: What strategies enable functionalization of the bromothiadiazole group?

Answer:

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (1.5 eq, Pd(PPh3)4, Na2CO3, DME/H2O) to replace bromine with aryl groups .

- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMF at 80°C to form thiadiazole-amine conjugates. Monitor by TLC (Rf ~0.3 in EtOAc/hexanes) .

Note : Bromine’s electronegativity may require elevated temperatures or microwave assistance for efficient substitution.

Advanced: How can computational methods complement experimental ADMET studies for this compound?

Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., ~2.8 for similar diazepanes) and cytochrome P450 interactions. Validate with in vitro assays (e.g., microsomal stability) .

- Docking Studies : Model interactions with biological targets (e.g., SARS-CoV-2 M<sup>pro</sup> ) using AutoDock Vina. Prioritize thiadiazole and diazepane moieties as pharmacophores.

Integration : Cross-reference computational predictions with experimental biofilm inhibition data (IC50) to refine structure-activity hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。